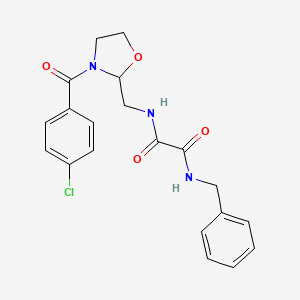

N1-苄基-N2-((3-(4-氯苯甲酰)噁唑烷-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

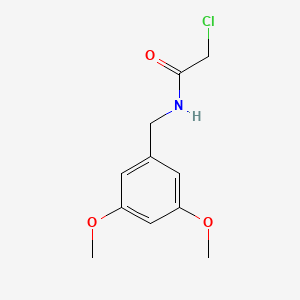

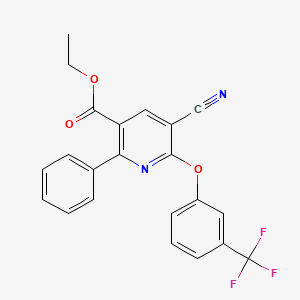

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide, also known as BPOC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BPOC is a synthetic compound that belongs to the family of oxalamides, which are known for their diverse biological activities.

科学研究应用

晶体结构和相互作用

对与所讨论化合物密切相关的恶唑烷-2-酮的研究表明,它们被广泛用作 1,2-氨基醇的保护基团以及作为手性助剂的手性衍生物。这些化合物表现出一系列弱相互作用,包括 C-H···O 和 C-H···π 氢键以及 π-π 堆积相互作用,有助于它们的多样结构应用 (Nogueira 等人,2015)。

新型杂环化合物的合成

已经探索了基于 1,3-恶唑烷和 1,3-恶唑烷-2-酮的新衍生物的合成,这些衍生物在结构上与目标化合物相似。这些衍生物通过各种化学反应制备,并研究了它们的生物活性 (Tlekhusezh 等人,1996)。

抗微管剂

与 N1-苄基-N2-((3-(4-氯苯甲酰)恶唑烷-2-基)甲基)草酰胺结构相关的化合物,例如 N-((1-苄基-1H-1,2,3-三唑-4-基)甲基)芳基酰胺,已经合成并显示出作为抗癌细胞生长抑制剂的潜力,充当抗微管剂。它们对各种癌细胞系表现出显着的抗增殖活性 (Stefely 等人,2010)。

光化学反应

与所讨论化合物相关的异构苯甲酰甲酰胺的研究表明,它们经历导致恶唑烷-4-酮光产物的 II 型光化学反应。这突出了这些化合物在光化学应用和研究中的潜力 (Jesuraj & Sivaguru,2010)。

醛糖还原酶抑制剂

与所讨论化合物具有结构相似性的亚氨基噻唑烷-4-酮乙酸酯衍生物已被评估为醛还原酶抑制剂。这些化合物有可能成为治疗糖尿病并发症的新型药物 (Ali 等人,2012)。

作用机制

Target of Action

N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is an oxazolidin-2-one based compound . Oxazolidin-2-one based compounds, such as linezolid, are known for their unique antibacterial activity . The primary targets of these compounds are bacterial ribosomes, specifically the peptidyl transferase center .

Mode of Action

The mode of action of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide involves interaction with the bacterial ribosome. It binds to the peptidyl transferase center, inhibiting protein synthesis and thereby stopping bacterial growth .

Biochemical Pathways

The action of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide affects the protein synthesis pathway in bacteria. By binding to the peptidyl transferase center of the bacterial ribosome, it prevents the formation of peptide bonds, disrupting the production of essential proteins and leading to bacterial death .

Pharmacokinetics

Similar oxazolidin-2-one based compounds are known to have good oral bioavailability and are metabolized by the liver .

Result of Action

The result of the action of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their death .

Action Environment

The action of N1-benzyl-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy. Additionally, the presence of resistant bacteria can also impact its effectiveness .

属性

IUPAC Name |

N'-benzyl-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4/c21-16-8-6-15(7-9-16)20(27)24-10-11-28-17(24)13-23-19(26)18(25)22-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEREGUYMNMQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)